molecular formula C13H9I3O3 B14390192 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione CAS No. 88562-14-5

2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione

Cat. No.: B14390192
CAS No.: 88562-14-5
M. Wt: 593.92 g/mol
InChI Key: SIXNEERFYGDIPE-UHFFFAOYSA-N
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Description

2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione is a compound that belongs to the class of triketones. These compounds are known for their unique chemical structure, which includes a benzoyl group attached to a cyclohexane-1,3-dione ring. The presence of three iodine atoms on the benzoyl group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2,3,5-triiodobenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The iodine atoms on the benzoyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoylcyclohexane-1,3-dione derivatives.

Scientific Research Applications

2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of herbicides and other agrochemicals due to its ability to inhibit certain plant enzymes.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, it can inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of the amino acid tyrosine in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the plant.

Comparison with Similar Compounds

Similar Compounds

    Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione

    Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione

    Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

The presence of three iodine atoms on the benzoyl group of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88562-14-5

Molecular Formula

C13H9I3O3

Molecular Weight

593.92 g/mol

IUPAC Name

2-(2,3,5-triiodobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H9I3O3/c14-6-4-7(12(16)8(15)5-6)13(19)11-9(17)2-1-3-10(11)18/h4-5,11H,1-3H2

InChI Key

SIXNEERFYGDIPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=CC(=C2)I)I)I

Origin of Product

United States

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